![molecular formula C19H25F2NO4 B13004273 benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with difluoro groups and a benzyl ester, making it a unique molecule for study and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexane ring. The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The benzyl ester is then formed through esterification reactions, typically using benzyl alcohol and a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and optimize production efficiency.
化学反应分析
Types of Reactions
Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under mild heating.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted cyclohexane derivatives.
科学研究应用
Chemistry
In chemistry, benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms involving fluorinated compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its stability and reactivity make it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or as part of drug delivery systems. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science. Its unique properties make it suitable for creating high-performance materials with specific chemical and physical characteristics.
作用机制
The mechanism of action of benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity, while the benzyl ester moiety can facilitate membrane permeability. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
- Benzyl (3S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Uniqueness
Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with fewer or no fluorine atoms. This makes it a valuable compound for studying the effects of fluorination on molecular properties and interactions.
属性
分子式 |
C19H25F2NO4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H25F2NO4/c1-18(2,3)26-17(24)22-15-11-14(9-10-19(15,20)21)16(23)25-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,22,24)/t14?,15-/m0/s1 |
InChI 键 |
PYTVRMNWXRNHJE-LOACHALJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


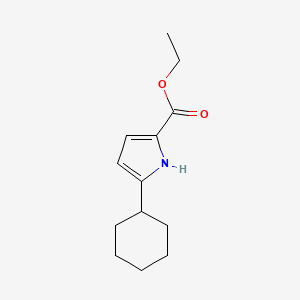
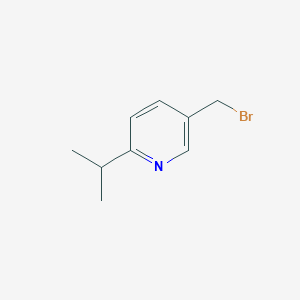
![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
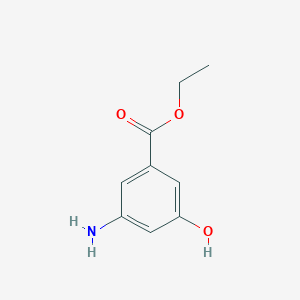
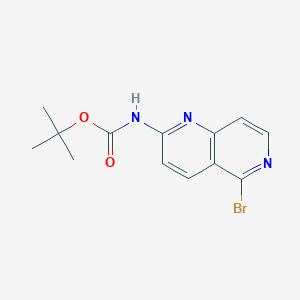

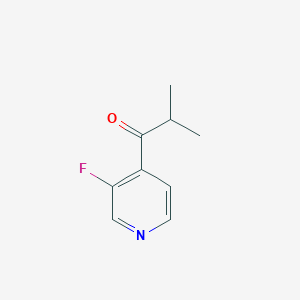
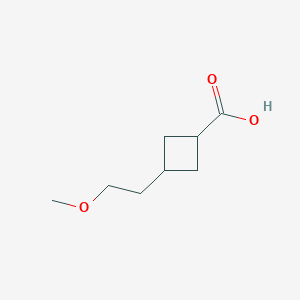

![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)
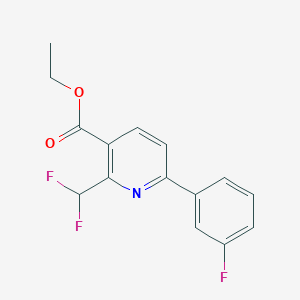

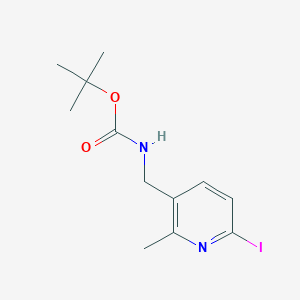
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
